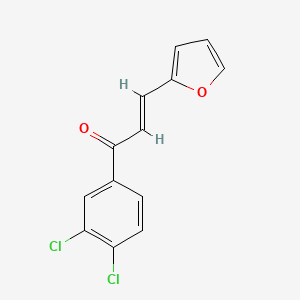

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as 2E-DFPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the family of compounds known as phenylpropene derivatives, which have a wide range of uses in organic synthesis and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a compound that falls within the category of chalcone derivatives, which are known for their diverse applications in scientific research, including their role in synthesis, structural analysis, and biological activities. Research has demonstrated the synthesis of similar chalcone derivatives through the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between aldehydes and ketones. The crystal structures of these compounds are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, revealing intricate details such as dihedral angles and intermolecular interactions (Salian et al., 2018).

Catalytic Synthesis and Antioxidant Potential

Chalcones synthesized using catalysts like TiO2-ZnS have shown potential antioxidant properties. This process involves the reaction of specific aldehydes with substituted acetophenes, leading to compounds that exhibit significant antioxidant activities when evaluated against standard assays. The structure-activity relationship and potential biological applications of these compounds are supported by molecular docking studies, ADMET, and QSAR analyses (Prabakaran et al., 2021).

Photophysical Properties and Applications

The investigation into the photophysical properties of chalcone derivatives, including those similar to (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, provides insights into their potential applications in materials science and photonic devices. These studies explore the molecular structure, absorption spectra, and photoinduced behaviors, offering a foundation for developing new materials with tailored optical properties (Makarova et al., 2011).

Antimicrobial and Antitubercular Activity

Chalcone derivatives have also been evaluated for their antimicrobial and antitubercular activities. Synthesis of specific chalcones followed by their biological evaluation against various bacterial strains, including Mycobacterium tuberculosis, demonstrates their potential as therapeutic agents. These compounds, characterized by their furan nucleus and specific substituents, show promising activity profiles, highlighting the role of structural diversity in enhancing biological efficacy (Bhoot et al., 2011).

Propriétés

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNHEVUNNACLIL-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)